1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole
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Overview
Description
1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a tert-butyl group and a chloromethyl group
Preparation Methods
The synthesis of 1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohols in the presence of strong bases.
Chloromethylation: The chloromethyl group is introduced through chloromethylation reactions, often using formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming products such as ethers, amines, and thioethers.
Oxidation and Reduction: The tetrazole ring can undergo oxidation to form tetrazole N-oxides or reduction to form amines or hydrazines.
Cycloaddition Reactions:
Common reagents and conditions used in these reactions include strong nucleophiles (e.g., sodium azide, sodium thiolate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Scientific Research Applications
1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes with unique electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling pathways.
Comparison with Similar Compounds
1-tert-butyl-5-(chloromethyl)-1H-1,2,3,4-tetrazole can be compared with similar compounds such as:
1-tert-butyl-5-(chloromethyl)-1H-1,2,4-triazole: This compound has a similar structure but features a triazole ring instead of a tetrazole ring, leading to different chemical reactivity and applications.
1-tert-butyl-5-(bromomethyl)-1H-1,2,3,4-tetrazole: The bromomethyl analog exhibits similar reactivity but may have different reactivity profiles due to the presence of the bromine atom.
1-tert-butyl-5-(hydroxymethyl)-1H-1,2,3,4-tetrazole: This compound features a hydroxymethyl group, which can participate in different types of chemical reactions compared to the chloromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
1-tert-butyl-5-(chloromethyl)tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN4/c1-6(2,3)11-5(4-7)8-9-10-11/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLGFPOMWIGSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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